2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a piperazine ring, and a pyridine ring, each contributing distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving cyclopropylamine and methyl acetoacetate under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine intermediate with piperazine in the presence of a suitable base.
Pyridine Ring Introduction: The trifluoromethylpyridine moiety is incorporated through a nucleophilic substitution reaction, where the piperazine intermediate reacts with 2-chloro-5-(trifluoromethyl)pyridine.
Final Coupling: The final step involves coupling the pyrimidine-piperazine intermediate with the pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can modulate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine
- (2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(difluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
- (2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(fluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c1-12-10-15(25-17(24-12)13-2-3-13)18(28)27-8-6-26(7-9-27)16-5-4-14(11-23-16)19(20,21)22/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYAMWIEAJUPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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